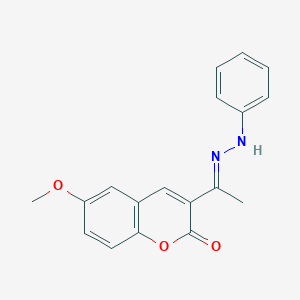
(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a phenylhydrazono group at the 1st position, and an ethyl group at the 3rd position
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various targets such as egfr tyrosine kinase .
Mode of Action
It is known that similar compounds can form hydrogen bonds with one or more amino acid residues in the active pocket of their target proteins .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may affect pathways related to these biological processes.
Result of Action
Similar compounds have been found to exhibit excellent antifungal activities and anticancer efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the solid state, an increase in fluorescence is shown due to an aggregation-induced emission (AIE) effect given by the rotational restraints and stacking in the crystal . Furthermore, the compound has been used as a corrosion inhibitor for zinc in hydrochloric acid , suggesting that its action, efficacy, and stability can be influenced by the chemical environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one typically involves the condensation of 6-methoxy-2H-chromen-2-one with phenylhydrazine under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, which facilitates the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert the hydrazone group to an amine, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of functionalized chromen-2-one derivatives .
Applications De Recherche Scientifique
Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one: Lacks the methoxy group at the 6th position, which may affect its chemical and biological properties.
6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one: Similar structure but without the (E)-configuration, potentially leading to different stereochemical effects.
3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one derivatives: Various derivatives with different substituents at the 6th position, affecting their reactivity and applications.
Uniqueness
(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one is unique due to its specific structural features, including the (E)-configuration and the presence of both methoxy and phenylhydrazono groups.
Propriétés
IUPAC Name |
3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(19-20-14-6-4-3-5-7-14)16-11-13-10-15(22-2)8-9-17(13)23-18(16)21/h3-11,20H,1-2H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVPBNWXGUDBPN-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclopentyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2787185.png)
![N-(2,4-dimethoxyphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2787186.png)
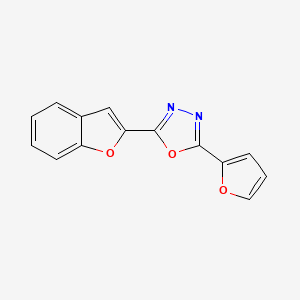
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2787189.png)
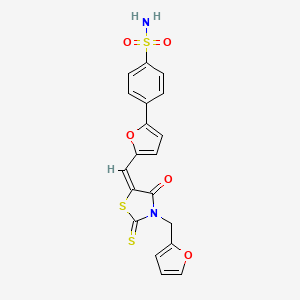
![N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2787191.png)
![methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787192.png)
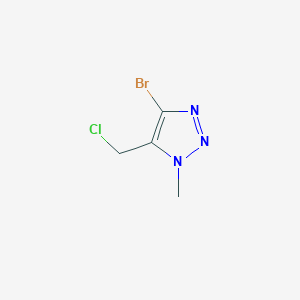
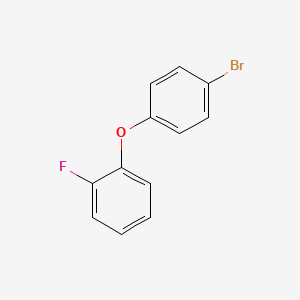
![3-Cyclopropyl-6-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2787199.png)

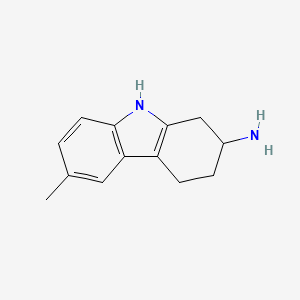
![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)
